Phenol-Formaldehyde Aniline
CAS No.: 24937-74-4
Cat. No.: VC14211800
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24937-74-4 |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | aniline;formaldehyde;phenol |
| Standard InChI | InChI=1S/C6H7N.C6H6O.CH2O/c2*7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1-5,7H;1H2 |
| Standard InChI Key | FNYYWLDEYHKLEG-UHFFFAOYSA-N |
| Canonical SMILES | C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Composition
Phenol-formaldehyde aniline is a copolymer comprising phenol, formaldehyde, and aniline units. Its molecular formula, C₁₃H₁₅NO₂, reflects a stoichiometric ratio derived from the condensation of these monomers. The structure features a cross-linked network formed via methylene (–CH₂–) bridges between phenolic rings and aniline groups, as evidenced by its SMILES notation: C=O.C1=CC=C(C=C1)N.C1=CC=C(C=C1)O . The InChIKey FNYYWLDEYHKLEG-UHFFFAOYSA-N further confirms the integration of all three components .
Structural Analysis
X-ray diffraction (XRD) and Fourier-transform infrared (FTIR) spectroscopy are critical for elucidating its amorphous-crystalline hybrid structure. FTIR spectra typically show:
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3420–3350 cm⁻¹: Absence of primary amine (–NH₂) peaks, indicating reaction between aniline and formaldehyde .
The absence of free –NH₂ groups confirms complete incorporation of aniline into the polymer matrix .
Synthesis and Reaction Mechanisms
Conventional Synthesis
The resin is synthesized via a base-catalyzed polycondensation reaction:
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Methylolation: Formaldehyde reacts with phenol and aniline to form methylol derivatives.
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Cross-linking: Methylol groups undergo dehydration to form methylene bridges.
Typical conditions include a phenol:formaldehyde:aniline molar ratio of 1:1.5:0.5, reacted at 80–90°C for 3–4 hours under alkaline conditions (pH 9–10) .
Table 1: Optimized Synthesis Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 80–90°C |
| Reaction Time | 3–4 hours |
| Catalyst | NaOH (pH 9–10) |
| Phenol:Formaldehyde | 1:1.5 |
| Aniline Substitution | 20–30 wt% |
Modified Synthesis Routes
Recent studies explore sustainable alternatives:
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Lignin Substitution: Up to 50% phenol replacement with lignin reduces formaldehyde emissions by 20% while maintaining adhesive strength .
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Tannin Integration: Condensed tannins enhance cross-linking density, improving compressive strength by 15% .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition onset at 280°C, with three weight-loss stages:
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30–150°C: Evaporation of residual solvents (5–7% mass loss).
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280–400°C: Degradation of methylene bridges and aromatic rings (45–50% loss).
Mechanical Performance
The resin exhibits a tensile strength of 85–95 MPa and flexural strength of 120–130 MPa, comparable to conventional PF resins . Aniline incorporation improves electrical conductivity (10⁻⁶–10⁻⁵ S/cm) due to conjugated π-electrons in the aromatic amine structure .
Table 2: Comparative Properties of PF Aniline vs. Standard PF Resin
| Property | PF Aniline | Standard PF Resin |
|---|---|---|
| Tensile Strength (MPa) | 85–95 | 70–80 |
| Flexural Strength (MPa) | 120–130 | 100–110 |
| Thermal Decomposition | 280°C | 250°C |
| Electrical Conductivity | 10⁻⁶–10⁻⁵ S/cm | Insulating |
Functional Applications
Adhesives and Composites
Phenol-formaldehyde aniline resins are widely used in wood adhesives, exhibiting bond strengths of 10–12 MPa, meeting ASTM D5751 standards . In carbon-fiber composites, they enhance interfacial adhesion, increasing flexural modulus by 20% compared to epoxy matrices .
Environmental Remediation
Functionalization with pyrazole groups enables heavy metal adsorption. A recent study demonstrated 96% removal of Cr(VI) ions within 60 minutes, with a capacity of 0.872 mmol/g . The material retains 83% efficiency after 20 regeneration cycles, making it viable for wastewater treatment .
Recent Advances and Future Directions
Bio-Based Modifications
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Cardanol Blending: Substituting 20% phenol with cardanol improves flexibility, reducing brittleness by 30% .
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Furfural Cross-Linking: Replacing formaldehyde with furfural lowers VOC emissions by 40% while maintaining thermal stability .
Nanocomposite Integration
Incorporating organoclays (e.g., montmorillonite) enhances barrier properties, reducing water absorption by 50% in composite foams .
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